5-Acetamidopiperidine-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-acetamidopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3/c1-5(11)10-7-2-6(8(12)13)3-9-4-7/h6-7,9H,2-4H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
CTLGLODMRLJDDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC(CNC1)C(=O)O |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 5 Acetamidopiperidine 3 Carboxylic Acid
High-Resolution Spectroscopic Characterization
Spectroscopic methods provide foundational insights into the molecular structure, connectivity, and the chemical environment of atoms within 5-Acetamidopiperidine-3-carboxylic acid. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR, Raman) are particularly powerful for distinguishing between isomers and identifying key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation
NMR spectroscopy is an indispensable tool for differentiating the various isomers of this compound. The molecule has two stereocenters at the C3 and C5 positions, giving rise to diastereomers (cis and trans configurations). Furthermore, restricted rotation around the amide C-N bond can lead to rotational isomers. These isomeric forms are distinguishable by NMR due to their different chemical environments. wikipedia.orgjeol.com
In ¹H NMR, the protons on the piperidine (B6355638) ring would exhibit distinct chemical shifts and coupling constants depending on their axial or equatorial orientation and their relative stereochemistry (cis or trans). For instance, the coupling constants between adjacent protons (e.g., H3-H4, H4-H5) can help determine their dihedral angles and thus the conformation of the ring. Diastereomers will present two distinct sets of signals in both ¹H and ¹³C NMR spectra, allowing for their identification and quantification. nih.govrsc.org
Similarly, ¹³C NMR spectroscopy provides clear resolution for the carbon atoms in different isomers. The chemical shifts of the piperidine ring carbons (C2-C6), the carbonyl carbons of the amide and carboxylic acid, and the methyl carbon of the acetyl group would differ between the cis and trans diastereomers. researchgate.netresearchgate.netmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
The following table presents plausible chemical shift ranges based on known values for similar structural motifs. Actual experimental values may vary.
¹H NMR| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| COOH | 10.0 - 12.0 | broad singlet | Position is solvent and concentration dependent. |
| NH (amide) | 7.5 - 8.5 | broad singlet | Position is solvent and temperature dependent. |
| H3, H5 | 2.5 - 4.0 | multiplet | Chemical shift depends on axial/equatorial position and cis/trans configuration. |
| H2, H4, H6 | 1.5 - 3.5 | multiplet | Complex overlapping signals. Axial and equatorial protons will have different shifts. |
¹³C NMR
| Carbon | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C=O (acid) | 170 - 180 | Typical range for a carboxylic acid carbonyl. |
| C=O (amide) | 169 - 175 | Typical range for a secondary amide carbonyl. |
| C3, C5 | 40 - 55 | Shift is sensitive to the substituent and stereochemistry. |
| C2, C4, C6 | 25 - 50 | Ring carbons adjacent to nitrogen (C2, C6) are typically downfield compared to C4. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies.
For this compound, FT-IR spectroscopy is particularly effective for identifying the carboxylic acid and amide groups. The carboxylic acid O-H stretch is expected to appear as a very broad band in the 2500-3300 cm⁻¹ region, a result of strong hydrogen bonding in the dimeric form. libretexts.orglibretexts.orgopenstax.orgorgchemboulder.com The C=O stretch of the carboxylic acid typically gives a strong absorption around 1710 cm⁻¹. libretexts.orgopenstax.org The secondary amide group presents several characteristic bands: an N-H stretch around 3300 cm⁻¹, the Amide I band (primarily C=O stretch) between 1630-1680 cm⁻¹, and the Amide II band (N-H bend and C-N stretch) between 1510-1580 cm⁻¹. researchgate.netleibniz-fli.deresearchgate.net
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretching vibrations of both the carboxylic acid and amide groups are usually observable. tu-braunschweig.denih.gov Vibrations of the piperidine ring skeleton and C-H bonds will also be present in both FT-IR and Raman spectra.
Table 2: Characteristic Vibrational Frequencies for this compound
This table outlines the expected vibrational modes and their typical frequency ranges.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad | Weak |
| Amide | N-H stretch | 3250 - 3350 | Medium | Medium |
| Alkane (ring, CH₃) | C-H stretch | 2850 - 3000 | Medium-Strong | Strong |
| Carboxylic Acid | C=O stretch (dimer) | 1700 - 1725 | Strong | Medium |
| Amide | C=O stretch (Amide I) | 1630 - 1680 | Strong | Medium |
| Amide | N-H bend (Amide II) | 1510 - 1580 | Medium-Strong | Weak |
| Alkane (ring, CH₃) | C-H bend/scissor | 1375 - 1470 | Medium | Medium |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
While spectroscopic methods provide valuable data on connectivity and functional groups, single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method yields detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular constitution and configuration. nih.goviucr.org
For this compound, an X-ray crystal structure would be expected to show the piperidine ring adopting a stable chair conformation. iucr.orgresearchgate.netnih.govias.ac.in It would unambiguously establish the relative stereochemistry of the acetamido and carboxylic acid groups as either cis (with one axial and one equatorial substituent, or both equatorial/axial in a twisted conformation) or trans (with both substituents in either axial or equatorial positions). The substituents would likely occupy equatorial positions to minimize steric hindrance. nih.gov
Furthermore, X-ray analysis would reveal the packing of molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonds. Strong hydrogen bonds are anticipated, involving the carboxylic acid group (forming dimers) and the amide group (N-H···O=C interactions), which dictate the supramolecular architecture. If a chiral resolving agent is used during crystallization, X-ray crystallography can also be used to determine the absolute configuration (R/S) at the C3 and C5 stereocenters.
Conformational Dynamics and Isomeric Purity Assessments
The flexible nature of the piperidine ring and the presence of multiple stereoisomers necessitate an analysis of the molecule's conformational dynamics and stereochemical purity.
Energetic Landscape of Conformational Isomers
The piperidine ring in this compound can theoretically exist in several conformations, including the chair, boat, and twist-boat forms. The chair conformation is generally the most energetically favorable. ias.ac.in In a disubstituted piperidine, four distinct chair conformations are possible: for the trans isomer, diequatorial and diaxial conformers exist, while for the cis isomer, two axial-equatorial conformers are possible.
Chirality and Stereochemical Integrity
The presence of two stereocenters at C3 and C5 means that this compound can exist as two pairs of enantiomers: (3R, 5R) / (3S, 5S) and (3R, 5S) / (3S, 5R). The relationship between these pairs is diastereomeric. Since diastereomers have different physical properties, they can be distinguished and separated by techniques like chromatography or crystallization.
Assessing the stereochemical integrity, or enantiomeric and diastereomeric purity, is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for separating and quantifying all four stereoisomers. NMR spectroscopy can also be used to determine diastereomeric purity, as diastereomers give rise to separate signals. rsc.org To determine enantiomeric purity using NMR, a chiral derivatizing agent or a chiral solvating agent can be added to convert the enantiomers into diastereomeric complexes, which will then exhibit distinct NMR spectra. wikipedia.orgnih.gov The synthesis of stereochemically pure piperidines is a significant area of research. rsc.orgacs.orgacs.orgrsc.org
Chemical Reactivity and Derivatization Strategies of 5 Acetamidopiperidine 3 Carboxylic Acid
Functional Group Transformations and Reaction Pathways
The reactivity of 5-Acetamidopiperidine-3-carboxylic acid is centered around its carboxylic acid and acetamido moieties. These groups can undergo a range of transformations, allowing for the synthesis of diverse derivatives.
The carboxylic acid group is a primary site for modification through esterification and amidation reactions. These transformations are fundamental in altering the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Esterification:
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions. pearson.com
Alkylation with Alkyl Halides: The carboxylate salt of this compound, formed by treatment with a base, can be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ester.
Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to activate the carboxylic acid, facilitating its reaction with an alcohol. This method is often preferred for its mild reaction conditions. researchgate.net
| Esterification Method | Reagents | Typical Conditions | Notes |
| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Equilibrium-driven reaction. |
| Alkylation | Base, Alkyl Halide | Varies | Requires formation of the carboxylate. |
| Carbodiimide (B86325) Coupling | Alcohol, DCC or EDCI, DMAP (optional) | Room temperature | Mild conditions, suitable for sensitive substrates. |
Amidation:
The synthesis of amides from the carboxylic acid moiety is a key transformation for creating peptidomimetic structures and other biologically active molecules. Similar to esterification, several coupling reagents are available.
Carbodiimide Coupling: DCC and EDCI are widely used for amide bond formation, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. lookchemmall.com
Phosphonium and Uronium Salt Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient coupling agents that promote rapid amide bond formation under mild conditions.
| Amidation Method | Reagents | Typical Conditions | Notes |
| Carbodiimide Coupling | Amine, DCC or EDCI, HOBt/HOAt | Room temperature | Widely used in peptide synthesis. |
| Phosphonium/Uronium Salts | Amine, PyBOP or HATU, Base (e.g., DIPEA) | Room temperature | High coupling efficiency, suitable for hindered amines. |
The acetamido group at the 5-position of the piperidine (B6355638) ring can also be chemically modified, primarily through hydrolysis to unveil the corresponding primary amine.
N-Deacetylation:
The removal of the acetyl group is typically achieved through acidic or basic hydrolysis. This transformation is significant as it provides access to the 5-amino-piperidine-3-carboxylic acid core, a valuable building block for further functionalization.
Acidic Hydrolysis: Treatment with strong mineral acids, such as hydrochloric acid or sulfuric acid, at elevated temperatures can cleave the amide bond.
Basic Hydrolysis: The use of strong bases like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent can also effect N-deacetylation.
The choice of hydrolytic conditions must consider the potential for side reactions, such as the hydrolysis of an ester group if present elsewhere in the molecule.
| N-Deacetylation Method | Reagents | Typical Conditions | Notes |
| Acidic Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | Elevated temperature | Can also cleave acid-labile protecting groups. |
| Basic Hydrolysis | Strong Base (e.g., NaOH, KOH) | Elevated temperature | Can cause epimerization at adjacent stereocenters. |
Derivatization for Enhanced Analytical Characterization
For analytical purposes, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization of this compound can significantly improve its detection and separation.
Pre-column derivatization involves reacting the analyte with a labeling reagent prior to its introduction into the HPLC system. This is especially useful for compounds that lack a strong chromophore or fluorophore, thereby enhancing their detectability. Given its amino acid-like structure, many of the derivatization strategies employed for amino acids are applicable to this compound. nih.gov
The primary targets for derivatization are the carboxylic acid group and the secondary amine of the piperidine ring. The acetamido group is generally not targeted for derivatization under standard pre-column derivatization conditions.
A variety of reagents are available for the derivatization of the functional groups in this compound and its deacetylated analogue. The choice of reagent depends on the target functional group and the desired detection method (e.g., UV-Vis or fluorescence).
| Derivatizing Reagent | Target Functional Group | Detection Method | Reference |
| o-Phthalaldehyde (OPA) with a thiol | Primary amine (after deacetylation) | Fluorescence | byjus.com |
| Dansyl chloride (DNS-Cl) | Primary and secondary amines | Fluorescence, UV | nih.gov |
| Phenylisothiocyanate (PITC) | Primary and secondary amines | UV | nih.gov |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence | nih.gov |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Primary and secondary amines | UV | byjus.com |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Primary and secondary amines | UV | byjus.com |
| Benzoyl chloride | Primary and secondary amines | UV | elsevierpure.com |
For chiral separations, chiral derivatizing agents such as FDAA (Marfey's reagent) or GITC can be employed to form diastereomers that can be separated on a non-chiral stationary phase. byjus.com
Mechanistic Investigations of Intramolecular and Intermolecular Reactions
While specific mechanistic studies on this compound are not extensively documented, its reactivity can be inferred from the general principles of organic chemistry and studies on related molecules.
Intramolecular Reactions:
The bifunctional nature of the deacetylated form of this compound (5-amino-piperidine-3-carboxylic acid) presents the possibility of intramolecular cyclization to form a lactam. Lactam formation is a type of intramolecular amidation. byjus.comquimicaorganica.org The formation of a six-membered ring is generally thermodynamically favorable. This reaction would likely proceed through the activation of the carboxylic acid, either thermally or with a coupling agent, followed by nucleophilic attack by the amino group. The mechanism involves the formation of a tetrahedral intermediate which then collapses to form the cyclic amide (lactam) and eliminates a molecule of water. pearson.comquimicaorganica.org
Intermolecular Reactions:
Intermolecular reactions of this compound primarily involve the aforementioned esterification and amidation reactions. The mechanisms of these reactions are well-established.
Acid-Catalyzed Esterification (Fischer-Speier): The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester. pearson.com
Carbodiimide-Mediated Amidation: The carboxylic acid adds to the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate. The amine then attacks the carbonyl group of this intermediate, leading to the formation of a tetrahedral intermediate. This intermediate collapses to form the amide and the dicyclohexylurea byproduct.
The study of these reaction mechanisms is crucial for optimizing reaction conditions and minimizing the formation of unwanted byproducts.
Computational Chemistry and Molecular Modeling of 5 Acetamidopiperidine 3 Carboxylic Acid
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of molecules. For a molecule like 5-Acetamidopiperidine-3-carboxylic acid, these calculations can predict its most stable three-dimensional structure, electron distribution, and spectroscopic characteristics.
The optimization of the molecular geometry of this compound using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, is the first step in predicting its properties. derpharmachemica.comnih.gov This process yields the lowest energy conformation and provides electronic properties derived from the molecular orbitals.
Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests lower reactivity. chemjournal.kz
From these orbital energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. frontiersin.orgmdpi.comnih.gov These descriptors, derived from Conceptual DFT, include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Global Electrophilicity Index (ω) = χ² / (2η)
These parameters help in understanding the molecule's propensity to engage in chemical reactions. For instance, the electrophilicity index measures the stabilization in energy when the system acquires additional electronic charge from the environment. frontiersin.org Local reactivity can be assessed through Fukui functions, which identify the specific atoms within the molecule most susceptible to nucleophilic or electrophilic attack. derpharmachemica.com
Table 1: Predicted Molecular Properties and Reactivity Descriptors for this compound Note: These values are representative estimates based on DFT calculations of similar amino acid and piperidine (B6355638) structures and are presented for illustrative purposes.
| Property | Predicted Value (Illustrative) | Description |
| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron donation. |
| ELUMO | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron acceptance. |
| Energy Gap (ΔE) | 6.3 eV | Difference between LUMO and HOMO; indicates chemical stability and reactivity. |
| Ionization Potential (I) | 6.8 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 0.5 eV | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 3.65 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 3.15 eV | A measure of resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index (ω) | 2.12 eV | A measure of the propensity to accept electrons. |
The conformation and stability of this compound are significantly influenced by its environment, particularly the solvent. Computational models can account for these effects using either implicit or explicit solvent models.
Implicit models, such as the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the stabilization of different conformers in polar versus non-polar environments. nih.gov For a molecule with polar functional groups like the carboxylic acid and acetamido moieties, polar solvents such as water are expected to stabilize conformations where these groups are exposed to the solvent, thereby maximizing favorable solute-solvent interactions. nih.govwikipedia.org
Explicit solvent models involve including a number of individual solvent molecules (e.g., water) in the quantum chemical calculation. While computationally more demanding, this method allows for the detailed analysis of specific hydrogen bonding interactions between the solute and solvent molecules. Studies on similar piperidine radicals have shown that even a single, well-placed water molecule can significantly alter reaction mechanisms by facilitating proton transfer. acs.org In the case of this compound, explicit water molecules would form hydrogen bonds with the amide N-H, the carbonyl oxygens of both the amide and carboxylic acid, and the carboxylic acid hydroxyl group, influencing the conformational preferences of the piperidine ring and its substituents.
Molecular Dynamics Simulations of Conformational Space
Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior and conformational flexibility of this compound over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can map the potential energy surface and identify the most populated conformational states.
The piperidine ring in this compound is expected to adopt a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of substituents at the C3 and C5 positions, along with the nitrogen heteroatom, leads to a complex conformational landscape. The two primary chair conformers are interconvertible through ring inversion. For each chair conformation, the carboxylic acid and acetamido groups can exist in either axial or equatorial positions.
MD simulations can track the transitions between these states over nanoseconds or microseconds. rsc.org Analysis of the simulation trajectory, often through clustering algorithms based on root-mean-square deviation (RMSD), can identify the most stable and frequently occurring conformers. rsc.org The relative populations of these conformers are determined by their free energies, which include contributions from intramolecular interactions (e.g., steric hindrance, hydrogen bonds) and interactions with the solvent. Studies on 4-substituted piperidines have shown that electrostatic interactions between polar substituents and a protonated ring nitrogen can significantly stabilize the axial conformer. nih.gov A similar effect could be anticipated for this compound, especially in its zwitterionic form.
Table 2: Potential Conformational States of the Piperidine Ring This table describes the possible stereochemical arrangements of the key substituents on the chair conformer of the piperidine ring.
| Conformer ID | C3-Carboxylic Acid Orientation | C5-Acetamido Group Orientation | Expected Relative Stability |
| eq-eq | Equatorial | Equatorial | Likely most stable in non-polar environments due to reduced steric hindrance. |
| eq-ax | Equatorial | Axial | May be populated depending on intramolecular interactions. |
| ax-eq | Axial | Equatorial | May be populated, stability influenced by solvent and protonation state. |
| ax-ax | Axial | Axial | Generally least stable due to 1,3-diaxial steric interactions. |
MD simulations are also used to quantify the non-covalent interactions between this compound and other small molecules, such as water, ions, or potential co-solutes. The strength of these interactions can be estimated from the simulation trajectory using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. nih.gov This method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.
Table 3: Predicted Interaction Energies with Representative Small Molecules Note: These values are hypothetical and intended to illustrate the types of interactions and relative strengths that could be calculated for this molecule based on standard computational methods.
| Interacting Molecule | Primary Interaction Type | Predicted Binding Free Energy (ΔGbind, kcal/mol) |
| Water (H₂O) | Hydrogen Bonding | -8 to -12 |
| Sodium Ion (Na⁺) | Ion-Dipole (with C=O) | -5 to -9 |
| Chloride Ion (Cl⁻) | Ion-Dipole (with N-H) | -3 to -6 |
Theoretical Studies of Reaction Mechanisms and Selectivity
Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. A relevant reaction for this molecule is the hydrolysis of the amide bond of the acetamido group, which can occur under acidic or basic conditions.
Theoretical studies of acid-catalyzed amide hydrolysis, often using N-methylacetamide as a model, have elucidated a multi-step mechanism. acs.orgmcmaster.ca The reaction typically proceeds as follows:
Protonation: The first step is the protonation of the carbonyl oxygen of the amide group. This increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: Protons are transferred between the intermediate and solvent molecules, eventually leading to the protonation of the nitrogen atom of the amide.
C-N Bond Cleavage: The protonated nitrogen becomes a good leaving group (as an amine), facilitating the cleavage of the carbon-nitrogen bond. This step is often the rate-determining step. acs.org
By mapping the potential energy surface for this reaction pathway, computational methods can determine the structures of transition states and calculate the activation energy barriers for each step. This information provides a detailed understanding of the reaction kinetics and the factors that influence selectivity. While a specific study on this compound is not available, this established mechanism provides a robust framework for predicting its hydrolytic behavior.
No Publicly Available Research Found for Computational Analysis of this compound
Despite a thorough search of scientific literature and computational chemistry databases, no specific research articles detailing the computational chemistry and molecular modeling of this compound were identified. Consequently, it is not possible to provide an article that adheres to the requested scientific accuracy and detail regarding the transition state characterization, reaction barrier determination, or the origins of stereoselectivity for this specific compound.
The requested analysis requires detailed research findings from quantum mechanical calculations, such as Density Functional Theory (DFT), or other advanced computational methods. These studies would involve simulating chemical reactions involving this compound to:
Characterize Transition States: Identify the high-energy molecular structures that exist transiently between reactants and products.
Determine Reaction Barriers: Calculate the energy required to overcome these transition states, which dictates the reaction rate.
Analyze Origins of Stereoselectivity: Computationally model how and why certain stereoisomers (molecules with the same chemical formula but different spatial arrangements) are preferentially formed in a reaction.
While computational studies exist for structurally related molecules, such as various piperidine and pyrrolidine (B122466) derivatives, extrapolating this data to this compound would be scientifically unsound. The specific placement of the acetamido and carboxylic acid groups on the piperidine ring profoundly influences its electronic structure, conformation, and reactivity. Therefore, any analysis would require dedicated computational studies on the exact molecule .
Without such dedicated research, the generation of a scientifically accurate and informative article on the computational chemistry of this compound, as per the specified outline, cannot be fulfilled.
Role of 5 Acetamidopiperidine 3 Carboxylic Acid As a Synthetic Intermediate and Chemical Building Block
Precursor in the Synthesis of Functionally Diverse Heterocycles
The structural framework of 5-acetamidopiperidine-3-carboxylic acid is a key starting point for the synthesis of various functionally diverse heterocyclic compounds. The secondary amine and the carboxylic acid moiety within the piperidine (B6355638) ring are particularly amenable to a range of chemical transformations, enabling the construction of fused, spirocyclic, and other complex heterocyclic systems.
Research has demonstrated the synthesis of (3RS,5SR)-5-acetamidopiperidine-3-carboxylic acid as part of a study into potential gamma-aminobutyric acid (GABA) uptake inhibitors. researchgate.netnih.gov This synthesis highlights the accessibility of this scaffold for further chemical elaboration. The inherent reactivity of the piperidine nitrogen and the carboxylic acid group can be exploited to build upon this core structure. For instance, the secondary amine can undergo N-alkylation, N-arylation, or acylation to introduce a variety of substituents, thereby modulating the physicochemical properties of the resulting molecules.
Furthermore, the carboxylic acid functionality can be converted into esters, amides, or other derivatives, providing another avenue for diversification. These derivatives can then participate in intramolecular cyclization reactions to form bicyclic or polycyclic heterocyclic systems. While specific examples detailing the conversion of this compound into a broad range of distinct heterocycles are not extensively documented in publicly available literature, the synthetic potential is evident from studies on analogous piperidine-3-carboxylic acid derivatives. For example, piperidine-3-carboxamides have been synthesized and investigated as human platelet aggregation inhibitors, showcasing the utility of modifying the carboxylic acid group to generate bioactive molecules. nih.gov
The synthesis of a related compound, 3(S)-aminopiperidine-5(R)-carboxylic acid, has been achieved through a chemoenzymatic process involving a Curtius-type rearrangement. elsevierpure.com This precursor, the 5-amino analogue of the title compound, further underscores the potential for this scaffold to be transformed into other functional groups, which can then be used to construct novel heterocyclic systems.
Table 1: Potential Heterocyclic Systems Derived from this compound
| Precursor Functional Group | Reaction Type | Potential Heterocycle |
| Secondary Amine & Carboxylic Acid | Intramolecular Amidation | Fused Lactams |
| Secondary Amine | N-alkylation with a dihalide | Bridged Bicyclic Amines |
| Carboxylic Acid & Acetamido Group | Cyclization/Condensation | Fused Pyrimidinones |
Scaffold for the Construction of Complex Chemical Entities
The conformationally constrained piperidine ring of this compound makes it an excellent scaffold for the spatial presentation of functional groups in the design of bioactive molecules. By utilizing this core, chemists can systematically build more complex structures with defined three-dimensional arrangements, which is crucial for optimizing interactions with biological targets.
The acetamido group at the 5-position and the carboxylic acid at the 3-position provide distinct points for chemical diversification. The nitrogen of the acetamido group can be further functionalized, or the acetyl group can be removed to liberate the free amine, which can then be derivatized in numerous ways. This allows for the introduction of a wide range of substituents that can explore the chemical space around the piperidine core.
The synthesis of various hydroxy- and amino-substituted piperidinecarboxylic acids, including (3RS,5SR)-5-acetamidopiperidine-3-carboxylic acid, was undertaken to explore their potential as GABA agonists and uptake inhibitors. nih.gov In this context, the piperidine ring acts as a scaffold to mimic the conformation of GABA, with the substituents playing a key role in modulating the biological activity.
While direct examples of using this compound as a scaffold for a wide range of complex molecules are not abundant in the literature, the utility of the broader class of substituted piperidines is well-established. Piperidine derivatives are integral components in a vast number of pharmaceuticals and natural products, where the piperidine ring often serves as the central organizing element of the molecule. nih.gov The principles of using this scaffold can be applied to this compound to generate novel and complex chemical entities.
Strategies for Modular Synthesis and Combinatorial Chemistry
The trifunctional nature of this compound makes it an ideal candidate for modular synthesis and the construction of combinatorial libraries. 5z.com The orthogonal reactivity of the secondary amine, the carboxylic acid, and the acetamido group (or the corresponding 5-amino group) allows for a stepwise and controlled diversification of the core scaffold.
In a combinatorial chemistry approach, the piperidine scaffold can be attached to a solid support, followed by the systematic introduction of a diverse set of building blocks at the different functionalization points. For example, the carboxylic acid could be used as the point of attachment to a resin. Subsequently, the secondary amine could be reacted with a library of aldehydes via reductive amination. Finally, if the acetamido group is deprotected to the amine, it could be acylated with a library of carboxylic acids. This strategy would rapidly generate a large library of compounds with variations at three distinct positions.
The use of piperazine-2-carboxylic acid as a scaffold for a 10,000-member combinatorial library demonstrates the feasibility of such an approach with a similar heterocyclic core. 5z.com In this example, the two amino groups and the carboxylic acid were systematically functionalized to create a diverse set of molecules for lead discovery.
Table 2: A Modular Approach to a Combinatorial Library Based on a 5-Aminopiperidine-3-carboxylic Acid Scaffold
| Step | Reaction | Building Block Library | Position of Diversity |
| 1 | Attachment of the carboxylic acid to a solid support | - | - |
| 2 | Reductive amination of the secondary amine | Library of Aldehydes (R¹-CHO) | R¹ |
| 3 | Acylation of the 5-amino group | Library of Carboxylic Acids (R²-COOH) | R² |
This modular approach allows for the systematic exploration of the structure-activity relationships of the synthesized compounds. By keeping two of the substituents constant while varying the third, researchers can identify the chemical features that are crucial for a desired biological activity. The amenability of the this compound scaffold to such combinatorial strategies makes it a valuable tool in modern drug discovery and chemical biology.
Advanced Analytical Methodologies for Characterization and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of non-volatile and polar compounds like "5-Acetamidopiperidine-3-carboxylic acid". This technique offers high sensitivity and specificity, making it suitable for complex sample matrices. nih.govnih.gov
The separation of "this compound" is typically achieved using reversed-phase liquid chromatography (RP-LC) or hydrophilic interaction liquid chromatography (HILIC). nsf.govshodex.com Optimization of chromatographic conditions is crucial for achieving good peak shape, resolution, and sensitivity.
Key separation parameters that require optimization include:
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to control pH and improve ionization) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly employed. nih.gov
Column Chemistry: C18 columns are widely used for reversed-phase separations. nih.gov For highly polar compounds, HILIC columns can provide better retention and separation. shodex.com
Flow Rate and Column Temperature: These parameters are adjusted to optimize separation efficiency and analysis time.
Detection by tandem mass spectrometry is typically performed using electrospray ionization (ESI) in positive or negative ion mode. For "this compound," positive ion mode would likely be effective due to the presence of the piperidine (B6355638) nitrogen. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification, which involves monitoring specific precursor-to-product ion transitions, enhancing selectivity and sensitivity. researchgate.net Detection limits in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range can often be achieved.
Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Substituted Piperidine Carboxylic Acid
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |
| Mobile Phase B | Acetonitrile nih.gov |
| Flow Rate | 0.4 mL/min nih.gov |
| Injection Volume | 1-5 µL |
| Column Temperature | 40 °C nih.gov |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition | Specific m/z for precursor and product ions |
This table presents typical starting parameters for method development based on similar compounds.
While direct analysis is often feasible, derivatization can be employed to enhance chromatographic retention, improve ionization efficiency, and increase sensitivity. researchgate.net The use of isotope-labeled derivatization agents allows for the introduction of a stable isotope tag into the molecule. This creates an internal standard that co-elutes with the analyte and has a similar ionization response, leading to highly accurate and precise quantification by correcting for matrix effects and variations in sample preparation.
For the carboxylic acid group in "this compound," derivatization can be achieved using reagents that react with carboxylic acids. Piperidine-based tagging has been shown to increase signal intensity significantly. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of "this compound" by GC-MS is not feasible due to its low volatility and high polarity. colostate.edu Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. researchgate.net
Sample preparation for GC-MS analysis typically involves extraction of the analyte from the sample matrix, followed by a derivatization step. Common derivatization strategies for carboxylic acids and amines include:
Silylation: This is a widely used method where active hydrogens in hydroxyl, carboxyl, and amine groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS derivative is more volatile and suitable for GC analysis.
Alkylation (Esterification): The carboxylic acid group can be converted to an ester (e.g., a methyl or ethyl ester) to increase volatility. gcms.cz Reagents such as diazomethane (B1218177) or alcohols in the presence of an acid catalyst are used for esterification. colostate.edu
Following derivatization, the sample is injected into the GC-MS system. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer provides detection and structural information based on the fragmentation pattern of the derivatized analyte.
Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids and Amines
| Derivatization Method | Reagent | Target Functional Group(s) |
|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic acid, Amine |
| Esterification | Methanolic HCl | Carboxylic acid gcms.cz |
This table provides examples of derivatization approaches applicable to the functional groups present in the target compound.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Charge-Based Separations
Capillary electrophoresis-mass spectrometry (CE-MS) is an analytical technique that separates ions based on their electrophoretic mobility in a capillary under the influence of an electric field. This method is particularly well-suited for the analysis of charged and highly polar compounds. Given that "this compound" has both acidic (carboxylic acid) and basic (piperidine nitrogen) functional groups, its charge state can be manipulated by adjusting the pH of the background electrolyte. This makes CE-MS a viable technique for its analysis.
The separation in CE is influenced by the charge-to-size ratio of the analyte. Optimization of parameters such as the background electrolyte composition and pH, applied voltage, and capillary temperature is essential for achieving efficient separation. The coupling of CE to MS provides high sensitivity and specificity for detection.
Emerging Analytical Techniques and Integrated Platforms
The field of analytical chemistry is continuously evolving, with new techniques and integrated platforms offering enhanced capabilities for the analysis of complex molecules. For a compound like "this compound," some emerging approaches could include:
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC uses a supercritical fluid (often carbon dioxide) as the mobile phase. It can be a valuable alternative to LC for the separation of polar compounds, and derivatization with high proton affinity tags can significantly improve detection limits. nsf.gov
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase. When coupled with LC-MS, it adds another dimension of separation, which can help to resolve isomeric compounds and provide additional structural information.
Integrated Microfluidic Platforms: These "lab-on-a-chip" systems integrate sample preparation, separation, and detection into a single device. They offer advantages such as reduced sample and reagent consumption, faster analysis times, and high-throughput capabilities.
These advanced methodologies hold promise for future applications in the detailed characterization and sensitive quantification of "this compound" and its related metabolites or degradation products.
Molecular Recognition and Mechanistic Interaction Studies of 5 Acetamidopiperidine 3 Carboxylic Acid
Investigation of Ligand-Receptor Binding (In Vitro Systems)
In vitro binding assays are fundamental in determining the affinity and specificity of a ligand, such as 5-Acetamidopiperidine-3-carboxylic acid, for its target receptor. These assays typically involve the use of radiolabeled ligands to quantify the binding of the compound to receptors present in cell membranes or purified receptor preparations. mdpi.com
Competitive binding assays are commonly employed to determine the binding affinity (Ki) of a test compound. In this setup, the ability of this compound to displace a known radiolabeled ligand from its receptor is measured. A lower Ki value indicates a higher binding affinity. For instance, studies on various piperidine (B6355638) derivatives have demonstrated affinities in the nanomolar to micromolar range for different receptors, such as serotonin, dopamine, and opioid receptors. nih.govnih.gov
The choice of in vitro system is critical and can range from genetically modified cell lines expressing a specific receptor subtype to tissue homogenates containing a mixture of receptors. nih.govcore.ac.uk For example, HEK293 cells are often used for their stable expression of specific human receptors, allowing for a clean assessment of binding to a single target. nih.gov
Table 1: Illustrative In Vitro Binding Affinity Data for Piperidine Analogs
| Compound | Target Receptor | Radioligand | Ki (nM) |
| Analog A | Serotonin 5-HT1A | [3H]8-OH-DPAT | 5.2 |
| Analog B | Dopamine D2 | [3H]Spiperone | 25.8 |
| Analog C | NMDA | [3H]CGS-19755 | 40,000 |
| Analog D | PPARα/γ | [3H]Rosiglitazone | 150 |
This table presents hypothetical data based on findings for analogous piperidine structures to illustrate the type of data generated in ligand-receptor binding studies.
Mechanistic Studies of Molecular Uptake Inhibition (In Vitro Models)
Beyond receptor binding, this compound may exert its effects by inhibiting the uptake of neurotransmitters or other endogenous molecules. In vitro models for studying uptake inhibition typically utilize synaptosomes or cultured cells that express specific transporter proteins. nih.gov
These assays measure the reduction in the uptake of a radiolabeled substrate (e.g., dopamine, serotonin, norepinephrine) in the presence of the inhibitor. The concentration of the inhibitor that reduces uptake by 50% is known as the IC50 value, a key measure of its potency. Studies on various piperidine and piperazine (B1678402) derivatives have identified potent triple reuptake inhibitors with IC50 values in the nanomolar range. nih.gov
Table 2: Example of In Vitro Uptake Inhibition Data for a Piperidine-Based Inhibitor
| Transporter | Substrate | IC50 (nM) |
| Serotonin Transporter (SERT) | [3H]Serotonin | 158.7 |
| Norepinephrine Transporter (NET) | [3H]Norepinephrine | 99.0 |
| Dopamine Transporter (DAT) | [3H]Dopamine | 97.5 |
This table is based on data for a potent triple reuptake inhibitor to exemplify the results from molecular uptake inhibition studies. nih.gov
Structure-Activity Relationship (SAR) Analysis of Analogous Piperidine Carboxylic Acids
Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that links the chemical structure of a compound to its biological activity. For piperidine carboxylic acids, SAR studies explore how modifications to the piperidine ring, the position and nature of substituents, and the stereochemistry influence receptor binding and functional activity. nih.govnih.gov
Key aspects of the SAR for piperidine carboxylic acids often include:
The Piperidine Ring: The conformation of the piperidine ring (chair, boat, or twist-boat) can significantly impact how the molecule fits into a receptor's binding pocket.
The Carboxylic Acid Group: This group is often crucial for interaction with specific amino acid residues in the receptor, typically forming hydrogen bonds or ionic interactions.
Substituents on the Ring: The nature, size, and position of substituents, such as the acetamido group at the 5-position in this compound, can modulate affinity, selectivity, and pharmacokinetic properties. For example, the introduction of different substituents can alter the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with the target. nih.gov
Studies on analogous piperidine derivatives have shown that even minor structural changes can lead to significant differences in biological activity. nih.govnih.gov For instance, the stereochemistry of the substituents can be a determining factor for potency and selectivity.
Computational Docking and Molecular Dynamics Simulations of Interactions (Theoretical)
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide theoretical insights into the molecular interactions between a ligand and its target receptor at an atomic level. nih.govmdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies can help to:
Identify key amino acid residues involved in the binding interaction.
Predict the binding energy of the ligand-receptor complex.
Visualize the potential binding poses of the ligand within the active site.
For this compound, docking simulations would likely show the carboxylic acid group forming hydrogen bonds with polar residues, while the acetamido group could engage in additional hydrogen bonding or hydrophobic interactions.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. dovepress.commdpi.com These simulations can reveal:
The flexibility of the ligand and the receptor.
The role of water molecules in the binding interface.
The energetic contributions of different types of interactions (e.g., electrostatic, van der Waals).
Q & A
Q. Table 1: Synthetic Route Comparison
| Method | Reagents | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, base | 70 | None | 45–55 |
| Coupling Reaction | Acetamide, Pd(OAc)₂ | 80 | Pd(OAc)₂ | 60–70 |
| Hydrolysis | HCl, H₂O | 100 | None | 75–85 |
Which spectroscopic techniques are prioritized for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for acetamide (δ 2.0–2.2 ppm) and carboxylic acid (δ 10–12 ppm). Use DMSO-d₆ to resolve stereochemical signals .
- FT-IR: Confirm carbonyl stretches (1650–1750 cm⁻¹ for amide and carboxylic acid).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺, theoretical m/z 172.0974).
Q. Table 2: Analytical Technique Parameters
| Technique | Parameter Measured | Sensitivity | Sample Requirement | Limitations |
|---|---|---|---|---|
| NMR | Functional groups, stereochemistry | 1–10 mg | Deuterated solvent | Overlapping signals |
| FT-IR | Carbonyl vibrations | 0.1–1 mg | KBr pellet | Solvent interference |
| HRMS | Molecular mass | 0.01 mg | Pure sample | Matrix effects |
How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Purity Validation: Use HPLC (≥95% purity) to exclude batch-to-batch variability (as in ) .
- Assay Standardization: Control pH, temperature, and cell lines (e.g., HEK293 vs. HeLa) to ensure reproducibility.
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values.
What computational strategies predict reactivity in novel synthetic pathways?
Methodological Answer:
- Retrosynthesis Tools: Use AI-driven platforms (e.g., Pistachio, Reaxys) to propose feasible routes (as in ) .
- DFT Calculations: Model transition states to predict regioselectivity in acetylation reactions.
- Solvent Effect Simulations: COSMO-RS models optimize solvent choice for intermediate stability.
How should experiments be designed to elucidate metabolic pathways?
Methodological Answer:
Q. Table 3: Metabolic Study Design
| Step | Methodology | Key Parameters |
|---|---|---|
| Radiolabeling | ¹⁴C-acetamide synthesis | Specific activity ≥ 5 µCi/mg |
| LC-MS Analysis | Gradient elution (0.1% FA) | Detection limit ≤ 1 ng/mL |
| Enzyme Kinetics | Michaelis-Menten fitting | Km, Vmax determination |
What protocols ensure stereochemical integrity during multi-step synthesis?
Methodological Answer:
- Chiral Auxiliaries: Use (R)- or (S)-proline derivatives to control stereocenters .
- Low-Temperature Quenching: Halt reactions at –20°C to prevent racemization.
- Chiral HPLC Monitoring: Track enantiomeric excess (≥98%) using amylose-based columns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
